molecular formula C12H22N2O2 B1149138 Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate CAS No. 1211586-14-9

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Cat. No.: B1149138
CAS No.: 1211586-14-9
M. Wt: 226.32
InChI Key: XEDSJRNOTLOESP-UHFFFAOYSA-N
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Description

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate (CAS: 1211586-14-9) is a bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol), and it exists as a solid at room temperature . The compound is widely utilized as a building block in pharmaceutical synthesis, particularly for its role in protecting secondary amines during multi-step reactions. Key applications include the synthesis of kinase inhibitors and intermediates for experimental phasing in crystallography .

Properties

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDSJRNOTLOESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735835
Record name tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-63-5, 1211586-14-9
Record name tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Record name tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc Protection Strategies

The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, the amine group of octahydro-1H-pyrrolo[3,2-b]pyridine is treated with Boc anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst, yielding the protected compound in >90% purity.

Table 1: Representative Boc Protection Conditions

Amine PrecursorReagentSolventBaseTemperatureYield
Octahydro-1H-pyrrolo[3,2-b]pyridineBoc₂ODCMDMAP0–25°C92%
Cis-octahydro-pyrrolo-pyridineBoc₂OTHFEt₃N25°C88%

Cyclization Methods

The pyrrolo-pyridine core is often assembled via intramolecular aldol condensation or Pd-catalyzed cross-coupling . A patent by AbbVie Inc. describes the use of a Heck reaction to form the bicyclic structure, followed by hydrogenation to achieve saturation. Alternatively, enzymatic cyclization has been explored for stereochemical control.

Step-by-Step Laboratory Synthesis

A representative laboratory-scale synthesis involves the following steps:

  • Synthesis of Pyrrolo-Pyridine Intermediate :

    • React 3-aminopyridine with acryloyl chloride to form a Michael adduct.

    • Subject the adduct to ring-closing metathesis using Grubbs catalyst (Generation II) in toluene at 80°C.

  • Hydrogenation :

    • Hydrogenate the unsaturated intermediate under H₂ (50 psi) with Pd/C in ethanol to yield octahydro-1H-pyrrolo[3,2-b]pyridine.

  • Boc Protection :

    • Add Boc anhydride (1.2 eq) and DMAP (0.1 eq) to the amine in DCM at 0°C.

    • Stir for 12 hours at 25°C, then concentrate and purify via silica gel chromatography.

Key Characterization Data :

  • Molecular Formula : C₁₂H₂₂N₂O₂

  • MS (ESI+) : m/z 227.2 [M+H]⁺

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, CH₂N), 2.70–2.90 (m, 2H, CH₂)

Industrial-Scale Production and Optimization

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed for the cyclization step to enhance heat transfer and reduce reaction times. For Boc protection, solvent-free conditions using microwave irradiation have achieved 95% yield in 30 minutes.

Table 2: Industrial vs. Laboratory Conditions

ParameterLaboratory ScaleIndustrial Scale
Cyclization Time24 h2 h (flow reactor)
Boc Protection Yield92%95% (solvent-free)
Purity97%>99% (crystallization)

Stereochemical Control and Challenges

The cis/trans configuration of the octahydro-pyrrolo-pyridine system is critical for biological activity. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric hydrogenation with Rh-DuPHOS catalysts ensures enantiomeric excess >98%. Common challenges include:

  • Ring Strain : Mitigated by optimizing hydrogenation pressure and catalyst loading.

  • Byproduct Formation : Addressed via gradient elution in chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: N-bromosuccinimide in the presence of a solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or aromaticity.

    Substitution: Halogenated derivatives with bromine or other halogens attached to the pyridine ring.

Scientific Research Applications

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

    Industrial Applications: It is employed in the development of new materials and chemicals with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers

Compound CAS Molecular Formula Key Differences Applications
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1 -carboxylate 1211586-14-9 C₁₂H₂₂N₂O₂ Boc group at position 1 Intermediate in kinase inhibitors
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4 -carboxylate 1211583-65-1 C₁₂H₂₂N₂O₂ Boc group at position 4 Structural analog with altered reactivity
  • Impact of Substituent Position : The Boc group's position (1 vs. 4) influences steric hindrance and electronic distribution, affecting reactivity in cross-coupling reactions. For example, Boc protection at position 1 facilitates Suzuki-Miyaura couplings at the pyrrolopyridine ring .

Stereoisomers

Compound CAS Configuration Key Properties
(3aS,7aS)-rel-Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate 1251010-63-5 (3aS,7aS) relative configuration Higher enantiomeric purity (99.4% ee confirmed via chiral HPLC)
Tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate acetate N/A (3aR,7aR) absolute configuration Improved solubility due to acetate counterion
  • Stereochemical Influence : Stereoisomers exhibit distinct biological activities and crystallization behaviors. The (3aR,7aR) configuration is preferred in chiral drug synthesis due to its compatibility with enzymatic resolution methods .

Structural Isomers (Ring Junction Variations)

Compound CAS Ring System Key Differences
Tert-butyl octahydro-1H-pyrrolo[3,2-B ]pyridine-1-carboxylate 1211586-14-9 Pyrrolo[3,2-B ]pyridine Bicyclic system with [3,2-B] junction
Tert-butyl octahydro-1H-pyrrolo[3,2-C ]pyridine-1-carboxylate 1147422-00-1 Pyrrolo[3,2-C ]pyridine Altered ring junction ([3,2-C]) impacts hydrogen bonding and solubility
  • Ring Junction Effects : The [3,2-B] system has a more planar geometry compared to [3,2-C], influencing π-π stacking interactions in protein binding .

Functional Group Variations and Derivatives

Halogenated Derivatives

Compound CAS Substituent Applications
Tert-butyl 6-bromo-3-phenyl-1H-pyrrolo[3,2-B]pyridine-1-carboxylate N/A Bromo at C6, phenyl at C3 Key intermediate in cyclin G-associated kinase inhibitors (70% yield in Suzuki coupling)
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate 942070-47-5 Boronate ester at C3 Used in cross-coupling reactions for drug discovery
  • Electronic Effects : Bromo substituents enhance electrophilic aromatic substitution reactivity, while boronate esters enable Pd-catalyzed couplings .

Aryl-Substituted Derivatives

Compound CAS Substituent Synthesis Yield
Tert-butyl 6-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrrolo[3,2-B]pyridine-1-carboxylate N/A 3,4-Dimethoxyphenyl at C6 15% yield via Suzuki-Miyaura coupling
  • Challenges : Bulky substituents (e.g., dimethoxyphenyl) reduce coupling efficiency due to steric hindrance .

Market and Pricing Comparison

Compound CAS Purity Price (250 mg)
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate 1211586-14-9 96% $176
(5S,8S,10aR)-Methyl 5-((Boc)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate 957135-12-5 97% $91
  • Cost Drivers : Higher demand for pyrrolo[3,2-B]pyridine derivatives in kinase inhibitor research justifies the premium pricing .

Biological Activity

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate, with the CAS number 1211586-14-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1211586-14-9
  • Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.

Overview of Biological Activity

This compound is part of a larger class of pyrrolidine derivatives that have been investigated for various pharmacological properties. The biological activity of this compound is primarily associated with its interactions at the molecular level, particularly in relation to enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research has shown that compounds structurally related to this compound exhibit significant inhibitory effects on various enzymes. For instance:

  • Cyclin-dependent kinases (CDKs) : Some derivatives have demonstrated potent inhibition against CDK2 and CDK9, which are critical in cell cycle regulation. In vitro studies indicated IC₅₀ values of 0.36 µM for CDK2 and 1.8 µM for CDK9, showing promising selectivity profiles .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of pyrrolidine derivatives on human cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential applications in cancer therapy .

Case Study 2: Neuroprotective Effects

Another area of research focused on the neuroprotective properties of pyrrolidine derivatives. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress-induced apoptosis. This activity was linked to the modulation of signaling pathways involved in cell survival and apoptosis .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameBiological ActivityIC₅₀ (µM)Selectivity
This compoundCDK2 Inhibition0.36High
Tert-butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylateCDK9 Inhibition1.8Moderate
Other Pyrrolidine DerivativeAntiproliferative (HeLa)Not specifiedN/A

Q & A

Q. What are the key synthetic routes for Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate?

The compound is synthesized via Buchwald-Hartwig amination (Procedure A in ):

  • Reagents : Pd₂(dba)₃ (catalyst), tert-butyl octahydropyrrolo[3,4-b]pyridine-1-carboxylate, para-substituted iodobenzene, t-BuONa.
  • Conditions : Dry toluene, N₂ atmosphere, reflux.
  • Purification : Flash chromatography on silica gel. Alternative routes include esterification of pyrrolopyridine precursors with tert-butyl chloroformate ().
StepKey Reagents/ConditionsYield Optimization Tips
CouplingPd catalysts, base (t-BuONa)Degas solvents to avoid side reactions
Work-upEtOAC extractionUse anhydrous Na₂SO₄ for drying

Reference :

Q. How does structural modification impact biological activity compared to analogs?

  • Key analogs :
Analog (Evidence)Structural DifferenceBioactivity
6-Bromo derivative (3)Bromine substitutionEnhanced kinase inhibition
Spirocyclic variant (10)Piperidine fusionImproved σ receptor binding
  • SAR insights : Bulkier substituents (e.g., t-Bu) reduce metabolic degradation.

Q. Reference :

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